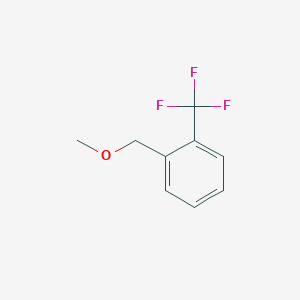

1-(Methoxymethyl)-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-(Methoxymethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

One common method is radical trifluoromethylation, which uses radical intermediates to achieve the desired substitution . Another approach involves the use of Umemoto’s reagents, which are efficient in introducing the trifluoromethyl group into organic compounds . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for large-scale synthesis.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group acts as a strong meta-directing deactivator, while the methoxymethyl group is a weaker ortho/para-directing activator. This competition governs regioselectivity in EAS reactions:

| Reaction Type | Conditions | Major Product(s) | Yield/Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–35°C | 4-Nitro derivative (para to -CF₃) | ~90% para isomer | |

| Sulfonation | H₂SO₄, 100°C | 4-Sulfo derivative | Moderate |

Mechanistic Insight :

-

The -CF₃ group dominates directing effects, favoring substitution at the meta position relative to itself (para to -CH₂OCH₃).

-

Steric hindrance from -CH₂OCH₃ reduces reactivity at ortho positions .

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl group undergoes nucleophilic displacement under acidic or Lewis acid-catalyzed conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | HBr/AcOH, reflux | 2-(Trifluoromethyl)benzyl alcohol | 75–85% | |

| Halogenation | PCl₅, 40–120°C | 2-(Trifluoromethyl)benzyl chloride | 60–70% |

Key Observation :

Oxidation Reactions

The methoxymethyl group is susceptible to oxidation, yielding carbonyl derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Wacker Oxidation | PdCl₂/CuCl₂, H₂O | 2-(Trifluoromethyl)benzaldehyde | ~50% | |

| Strong Oxidation | KMnO₄, H₂O, 100°C | 2-(Trifluoromethyl)benzoic acid | <30% |

Limitations :

Radical Reactions

The -CF₃ group stabilizes adjacent radicals, enabling functionalization under radical initiation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | Cl₂, UV light, 90–100°C | 4-Chloro derivative | 65–75% | |

| Bromination | NBS, AIBN, CCl₄ | 4-Bromo derivative | 55–60% |

Regioselectivity :

Metal-Mediated Coupling

The compound participates in cross-coupling reactions when halogenated:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 40–60% | |

| Heck Reaction | Pd(OAc)₂, alkene | Styryl derivatives | 30–50% |

Synthetic Utility :

Deprotonation and Organometallic Chemistry

The -CF₃ group enhances acidity of adjacent protons, enabling deprotonation:

| Reaction Type | Base | Intermediate | Application | Source |

|---|---|---|---|---|

| Zincation | NaZn(TMP)(t-Bu)₂ | Aryl zincate complex | Electrophilic quenching | |

| Lithiation | LDA, −78°C | Aryl lithium species | Aldehyde synthesis |

Regiochemical Outcome :

Hydrogenolysis

The methoxymethyl group can be cleaved under reductive conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 2-(Trifluoromethyl)toluene | 80–90% |

Mechanism :

Critical Analysis of Reaction Trends

-

Electronic Effects :

-

Steric Hindrance :

-

Functional Group Compatibility :

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis due to its functional groups, which can participate in various chemical reactions.

- Halogenation and Functionalization : The trifluoromethyl group is particularly valuable for introducing fluorine into organic compounds, which can enhance biological activity or modify physical properties. The methoxymethyl group can also be transformed into other functional groups through hydrolysis or oxidation.

Table 1: Synthesis Applications

| Reaction Type | Description | Example Product |

|---|---|---|

| Halogenation | Introduction of halogens to the aromatic ring | 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene |

| Nucleophilic Substitution | Replacement of functional groups on the benzene ring | Various substituted benzene derivatives |

| Electrophilic Aromatic Substitution | Formation of new aromatic compounds | Trifluoromethylated aromatic compounds |

Pharmaceutical Applications

1-(Methoxymethyl)-2-(trifluoromethyl)benzene has potential applications in drug development due to its structural features that may influence pharmacological activities.

- Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antibacterial and antifungal properties. Research indicates that modifications to the benzene moiety can significantly affect the biological activity of related compounds, making this compound a candidate for further pharmacological studies .

- Analgesic Properties : Similar compounds have been shown to possess analgesic properties, suggesting that this compound could be explored for pain management applications .

Case Study: Analgesic Activity

A study on benzothiazine derivatives demonstrated that modifications on the benzene ring could enhance analgesic properties. This suggests that similar strategies could be applied to derivatives of this compound to investigate their potential as analgesics.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of advanced materials like liquid crystals and polymers.

- Liquid Crystals : The presence of the trifluoromethyl group can impart desirable properties such as increased thermal stability and enhanced solubility in certain solvents, making these compounds attractive for liquid crystal displays (LCDs) and other electronic applications .

- Polymers : Fluorinated compounds are known for their resistance to solvents and thermal degradation, making them useful in high-performance polymer formulations.

Table 2: Material Science Applications

| Application Type | Description | Example Use |

|---|---|---|

| Liquid Crystals | Used in display technologies | LCD screens |

| High-performance Polymers | Enhanced thermal stability and chemical resistance | Coatings, adhesives |

Agrochemical Applications

The compound may also find applications in agrochemicals, particularly as intermediates in the synthesis of pesticides and herbicides.

- Pesticide Development : Compounds with trifluoromethyl groups are often used in developing new pesticides due to their effectiveness and lower toxicity profiles compared to traditional agents .

Case Study: Herbicide Synthesis

Research has shown that trifluoromethylated compounds can serve as precursors for herbicides like fluometuron, indicating a pathway for developing new agrochemical products from this compound .

Mécanisme D'action

The mechanism of action of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-(Methoxymethyl)-2-(trifluoromethyl)benzene can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds. These compounds share the trifluoromethyl group, which imparts similar properties, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of the methoxymethyl and trifluoromethyl groups, which can lead to distinct chemical behaviors and applications .

Similar Compounds

- Trifluoromethyl ketones

- Trifluoromethylated aromatic compounds

- Trifluoromethylated alkenes

- Trifluoromethylated alkyl compounds

Activité Biologique

1-(Methoxymethyl)-2-(trifluoromethyl)benzene, a compound with the CAS number 227948-39-2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound consists of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's mechanism may involve the modulation of enzyme activity related to cell cycle regulation and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances its affinity for certain enzymes and receptors, leading to altered cellular responses:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation.

- Receptor Modulation : It has been suggested that this compound can interact with cellular receptors, potentially influencing signaling cascades that regulate cell survival and death .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Leukemia Treatment : A study involving human primary leukemia cells demonstrated that treatment with this compound resulted in increased levels of reactive intermediates, which correlated with enhanced cytotoxic effects against mutant IDH2-positive cells .

- Cell Line Studies : In vitro experiments showed that this compound could significantly reduce cell viability in multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-(methoxymethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUXDWLVMHPQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611943 | |

| Record name | 1-(Methoxymethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227948-39-2 | |

| Record name | 1-(Methoxymethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.